molecular formula C19H14N4O4 B2727944 4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4H-chromene-2-carboxamide CAS No. 2034274-12-7

4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4H-chromene-2-carboxamide

Cat. No. B2727944
M. Wt: 362.345
InChI Key: JYNCOJQPMGHPQM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the chromene and benzotriazine rings, and the carboxamide group. The electronic and spatial properties of these groups could influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the chromene and benzotriazine rings, and the carboxamide group. For instance, the nitrogen atoms in the benzotriazine ring could potentially participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the chromene and benzotriazine rings could contribute to its aromaticity and potentially its stability. The carboxamide group could influence its polarity and hydrogen bonding capabilities .

Scientific Research Applications

Synthesis and Chemical Reactivity

A study by Vetyugova et al. (2018) explored the reaction of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide, leading to the formation of 3-methylsulfanyl-6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones. This reaction demonstrates the chemical reactivity and potential for creating diverse molecular structures from the core chromene compound, suggesting a methodology for synthesizing compounds with similar structures to "4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4H-chromene-2-carboxamide" Vetyugova et al., 2018.

Structural and Crystalline Properties

Reis et al. (2013) investigated the crystalline structure of 4-Oxo-N-phenyl-4H-chromene-2-carboxamide derivatives, which share a similar chromene core with the compound . Their findings on the anti-rotamer conformation about the C-N bond and the positioning of the amide O atom offer insights into how slight modifications in molecular structure can influence overall molecular conformation and stability, potentially affecting the biological activity and material properties of the derivatives Reis et al., 2013.

Potential Applications in Biological Systems

Although direct studies on "4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4H-chromene-2-carboxamide" and its direct applications in biological systems were not found, research on structurally similar compounds provides a basis for speculation. For instance, compounds synthesized from chromene derivatives have been studied for their anticholinesterase activity, indicating potential therapeutic applications in treating diseases like Alzheimer's Ghanei-Nasab et al., 2016. Such investigations underline the broader relevance of chromene-based compounds in medicinal chemistry and drug design.

Future Directions

Future research could involve further exploration of the compound’s synthesis, reactivity, and potential applications. This could include investigating its biological activity, optimizing its synthesis, or studying its interactions with other molecules .

properties

IUPAC Name

4-oxo-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]chromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O4/c24-15-11-17(27-16-8-4-2-6-13(15)16)18(25)20-9-10-23-19(26)12-5-1-3-7-14(12)21-22-23/h1-8,11H,9-10H2,(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNCOJQPMGHPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4H-chromene-2-carboxamide

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